[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine
Description
[5-(Propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine is a triazole derivative featuring a methanamine group (-CH2NH2) attached to the 3-position of a 1,2,4-triazole ring, which is substituted with an isopropyl (propan-2-yl) group at the 5-position. This compound is part of a broader class of 1,2,4-triazole-based molecules, which are valued in medicinal and materials chemistry for their versatile reactivity and ability to engage in hydrogen bonding and π-π interactions . Its structural simplicity, combined with the electron-rich triazole core and hydrophobic isopropyl substituent, makes it a promising scaffold for drug discovery, particularly in targeting enzymes or receptors where lipophilic interactions are critical .
Properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-4(2)6-8-5(3-7)9-10-6/h4H,3,7H2,1-2H3,(H,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHFXFXZSQDYBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944896-84-8 | |
| Record name | 1-[5-(propan-2-yl)-4H-1,2,4-triazol-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with alkylating agents, followed by cyclization to form the triazole ring. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or acetonitrile.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted triazoles.
Scientific Research Applications
Chemistry: In chemistry, [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor or as a ligand in biochemical assays. Its ability to interact with biological macromolecules makes it a valuable tool in understanding enzyme mechanisms and protein-ligand interactions.
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic effects. Triazole derivatives are known for their antifungal, antibacterial, and anticancer properties, making this compound a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of [5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and physicochemical properties of 1,2,4-triazole derivatives are highly sensitive to substituent modifications. Below is a comparative analysis with structurally analogous compounds:
Key Observations
Substituent Effects on Reactivity and Solubility: The isopropyl group in the target compound enhances lipophilicity, favoring membrane permeability, whereas the tetrahydrofuran substituent in improves aqueous solubility due to its polar oxygen atom.
Biological Activity Correlations :
- The thiophene-carboxamide-triazole hybrid in demonstrated CFTR channel modulation, suggesting that triazole-linked aromatic systems are effective in ion channel targeting.
- Pyrazole-phenyl-thiol derivatives in exhibited ant radical activity, highlighting the role of sulfur-containing groups in redox chemistry.
Synthetic Accessibility :
- The target compound’s synthesis likely involves direct alkylation or condensation strategies, similar to methods in (SEM-protected pyrrolo-pyrazolyl methanamine synthesis). However, yields for triazole derivatives vary widely; for example, the CFTR potentiator in was synthesized in 33% yield, while pyrazole-triazole hybrids in achieved 40–60% yields.
Physicochemical Data
- pKa and LogP : The isopropyl group in the target compound increases LogP (~1.5–2.0 estimated), compared to the more polar tetrahydrofuran derivative (LogP ~0.5–1.0) .
- Stability : Sulfonyl-containing triazoles (e.g., ) are expected to exhibit higher thermal and oxidative stability due to the electron-withdrawing sulfonyl group.
Biological Activity
Overview
[5-(Propan-2-YL)-4H-1,2,4-triazol-3-YL]methanamine, a triazole derivative, has garnered attention for its diverse biological activities. This compound belongs to a class of five-membered heterocyclic compounds characterized by three nitrogen atoms, which are known for their applications in pharmaceuticals and agriculture. The biological activity of this compound stems from its interactions with various biological targets, leading to significant effects on cellular functions.
Enzymatic Interactions
The compound has been shown to interact with key enzymes in metabolic pathways. Notably, it acts as an inhibitor of carbonic anhydrase-II by binding to the active site residues. This interaction can lead to alterations in metabolic flux and cellular respiration, influencing the overall metabolic state of cells.
Cytotoxic Effects
In vitro studies have demonstrated that this compound exhibits cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer). The compound's ability to induce apoptosis in these cell lines suggests its potential as an anticancer agent.
Molecular Mechanisms
The biological activity of this compound can be attributed to several molecular mechanisms:
- Enzyme Inhibition : The compound binds to the active sites of specific enzymes, inhibiting their activity and leading to downstream effects on cellular processes.
- Induction of Apoptosis : By disrupting normal cellular signaling pathways, the compound can trigger programmed cell death in malignant cells.
- Stability and Dosage Effects : Laboratory studies indicate that the compound maintains stability under various conditions and exhibits dose-dependent effects on tumor growth inhibition in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Target Cell Lines | Observed Effect | Reference |
|---|---|---|---|
| Cytotoxicity | MCF-7 | Induces apoptosis | |
| HeLa | Induces apoptosis | ||
| A549 | Induces apoptosis | ||
| Enzyme Inhibition | Carbonic Anhydrase-II | Inhibition of enzymatic activity |
Case Study 1: Anticancer Activity
A study investigated the effects of varying concentrations of this compound on MCF-7 and A549 cell lines. The results indicated that lower concentrations effectively inhibited cell proliferation without significant toxicity to normal cells. This suggests a therapeutic window where the compound could be utilized for cancer treatment with minimal side effects.
Case Study 2: Metabolic Pathway Interaction
Research into the metabolic pathways influenced by this compound revealed its role in modulating cellular respiration through inhibition of carbonic anhydrase-II. This inhibition leads to decreased levels of bicarbonate ions in cells, thereby affecting pH regulation and overall metabolic homeostasis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
